molecular formula C10H13NO3 B1505005 Methyl 2-methoxy-5-(methylamino)benzoate CAS No. 900641-76-1

Methyl 2-methoxy-5-(methylamino)benzoate

Cat. No. B1505005
CAS RN: 900641-76-1
M. Wt: 195.21 g/mol
InChI Key: DEZPZIGIDLTERV-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-5-(methylamino)benzoate”, also known as mexiletine, is a pharmaceutical compound with a wide range of therapeutic applications. It is an intermediate of sulpiride, which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .


Synthesis Analysis

The synthesis of “Methyl 2-methoxy-5-(methylamino)benzoate” generally consists of four reactive steps: etherification, sulfonyl chloride, amine, and esterification . The yield of the four-step reactions can be improved to 92.6% (etherification), 95.7% (sulfonyl chloride), 75.8% (amine), and 97.4% (esterification), respectively .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methoxy-5-(methylamino)benzoate” is C10H13NO3, and its molecular weight is 195.21 g/mol.


Chemical Reactions Analysis

FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .

Scientific Research Applications

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Methyl 2-methoxy-5-(methylamino)benzoate has been studied in the context of synthesizing hyperbranched aromatic polyamides. Research by Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, resulting in hyperbranched aromatic polyamides with unique solubility and viscosity characteristics. The polymers were soluble in several solvents and had inherent viscosity values in DMF ranging from 0.17 to 0.19 dL/g, highlighting their potential in various industrial applications (Yang, Jikei, & Kakimoto, 1999).

Hypoglycemic Benzoic Acid Derivatives

In the field of medicinal chemistry, the compound has been involved in the structural modification of hypoglycemic benzoic acid derivatives. Grell et al. (1998) conducted structure-activity relationship studies and noted significant pharmacological activity, leading to the development of potent therapeutic agents for conditions like type 2 diabetes (Grell, Hurnaus, Griss, et al., 1998).

Reduction on Catalysts

King and Strojny (1982) investigated the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts. Their work provided insights into the mechanisms of reduction and the formation of surface species, contributing to the understanding of catalytic processes in industrial chemistry (King & Strojny, 1982).

Photophysical Properties

The compound has been studied for its photophysical properties. Kim et al. (2021) synthesized derivatives and explored their unique luminescence properties in various solvents, shedding light on their potential applications in optical materials and sensors (Kim, Cho, Kim, et al., 2021).

Stabilizers and Quenchers

Research has also explored its use as a stabilizer and quencher of singlet molecular oxygen, relevant in the field of photostabilization and material protection against oxidative degradation. Soltermann, Peña, Nonell, et al. (1995) investigated the efficiency of methyl 2-methoxybenzoate and related compounds as dopant agents, providing valuable information for the development of materials with enhanced durability and stability (Soltermann, Peña, Nonell, et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 2-Methoxy-5-(methylsulfonyl)benzoate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-methoxy-5-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-7-4-5-9(13-2)8(6-7)10(12)14-3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPZIGIDLTERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700959
Record name Methyl 2-methoxy-5-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-methylaminobenzoate

CAS RN

900641-76-1
Record name Methyl 2-methoxy-5-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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